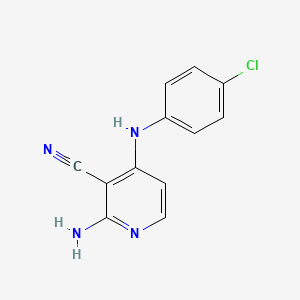
3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈是一种复杂的有机化合物,在科学研究的各个领域都有重要的应用。该化合物以其独特的结构为特征,包括一个被氨基和氯苯基氨基取代的吡啶环。它的分子式为C12H9ClN4,以其在药物化学和材料科学中的潜力而闻名。
准备方法
合成路线和反应条件
2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈的合成通常涉及多步有机反应。一种常见的方法包括在合适的催化剂存在下,3-吡啶甲腈与4-氯苯胺反应。反应条件通常需要控制温度和特定溶剂,以确保高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型间歇反应器,在其中将反应物在最佳条件下混合。也可以使用连续流动反应器来提高生产过程的效率和可扩展性。纯化步骤(如重结晶或色谱法)对于获得所需的高纯度产品至关重要。
化学反应分析
反应类型
2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应会导致胺类或其他还原衍生物的形成。
取代: 亲核取代反应很常见,其中氨基或氯苯基可以被其他取代基取代。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
溶剂: 乙醇,甲醇,二氯甲烷。
主要产物
从这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生硝基衍生物,而还原可以产生各种胺类。
科学研究应用
Anticancer Properties
Research indicates that compounds related to 3-pyridinecarbonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the chlorophenyl group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Pyridinecarbonitrile derivative | MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| 3-Pyridinecarbonitrile derivative | HeLa (Cervical) | 4.8 | Inhibition of cell proliferation |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various pathogens. The presence of the amino and cyano groups contributes to its ability to disrupt microbial cell membranes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthetic Applications
Building Block in Organic Synthesis
3-Pyridinecarbonitrile serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive cyano group allows for nucleophilic substitutions and cyclization reactions, leading to the formation of various heterocycles.
Example Reaction:
The reaction of 3-pyridinecarbonitrile with aldehydes under basic conditions yields substituted pyridines, which are valuable in medicinal chemistry.3 Pyridinecarbonitrile+AldehydeBaseSubstituted Pyridine
Case Studies
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including 3-pyridinecarbonitrile derivatives, and evaluated their anticancer properties against multiple cancer cell lines. The study found that specific modifications to the chlorophenyl moiety significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties of pyridine derivatives demonstrated that compounds containing the cyano group exhibited potent activity against resistant strains of bacteria. The study highlighted the potential for these derivatives to contribute to new antibiotic therapies.
作用机制
2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈发挥作用的机制涉及与酶或受体等分子靶标的相互作用。该化合物的结构使其能够与特定位点结合,调节这些靶标的活性。涉及的途径可能包括抑制酶活性或干扰细胞信号通路。
相似化合物的比较
类似化合物
- 2-氨基-3-吡啶甲腈
- 2-氨基-4-(二甲氨基)-3-吡啶甲腈
独特性
与类似化合物相比,2-氨基-4-((4-氯苯基)氨基)-3-吡啶甲腈的独特性在于存在氯苯基氨基,它赋予了独特的化学和生物学特性。这种结构特征增强了其在药物化学和材料科学应用中的潜力。
生物活性
3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)-, also known as C12H9ClN4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 3-Pyridinecarbonitrile, 2-amino-4-((4-chlorophenyl)amino)- is characterized by the presence of a pyridine ring substituted with a chlorophenyl group and an amino group. Its chemical formula is C12H9ClN4, and it has a molecular weight of approximately 232.68 g/mol .
Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit notable anticancer activity. For instance, studies have shown that various pyridine derivatives can inhibit cell proliferation in cancer cell lines. In particular, compounds similar to 3-Pyridinecarbonitrile have demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung carcinoma) and HT-29 (colon carcinoma) .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Pyridinecarbonitrile | A549 | 15 | Induces apoptosis |
| 3-Pyridinecarbonitrile | HT-29 | 20 | Cell cycle arrest at G2/M phase |
| Similar Derivative | MCF-7 (Breast) | 10 | EGFR inhibition |
Antimicrobial Activity
Pyridine derivatives are also recognized for their antimicrobial properties. Compounds similar to 3-Pyridinecarbonitrile have shown effectiveness against a range of bacterial strains. For example, studies have indicated that certain pyridine-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Pyridinecarbonitrile | Staphylococcus aureus | 32 µg/mL |
| Similar Derivative | Escherichia coli | 16 µg/mL |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-Pyridinecarbonitrile has been assessed in various studies. It has shown favorable absorption characteristics with an oral bioavailability of approximately 31.8% in animal models. The compound did not exhibit acute toxicity in mice at doses up to 2000 mg/kg .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Maximum Tolerated Dose (mg/kg) | 2000 |
Case Studies
Several case studies have highlighted the potential applications of pyridine derivatives in treating various diseases:
- Case Study on Lung Cancer : A study evaluated the effects of a pyridine derivative similar to 3-Pyridinecarbonitrile on A549 cells, demonstrating significant apoptosis induction through EGFR pathway inhibition.
- Case Study on Bacterial Infections : Another investigation focused on the antimicrobial properties against resistant strains of Staphylococcus aureus, showcasing its potential as a novel antibiotic agent.
属性
CAS 编号 |
130707-32-3 |
|---|---|
分子式 |
C12H9ClN4 |
分子量 |
244.68 g/mol |
IUPAC 名称 |
2-amino-4-(4-chloroanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9ClN4/c13-8-1-3-9(4-2-8)17-11-5-6-16-12(15)10(11)7-14/h1-6H,(H3,15,16,17) |
InChI 键 |
XEKCWFOWFZFELV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C(=NC=C2)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















